Cas no 5638-70-0 (2H-1,3-Oxazine-2,6(3H)-dione,dihydro-)

2H-1,3-Oxazine-2,6(3H)-dione, dihydro- is a versatile organic compound known for its unique 1,3-oxazine ring structure. This compound exhibits excellent stability and reactivity, making it a valuable intermediate in various chemical syntheses. Its dihydro form provides enhanced reactivity, facilitating efficient transformations in organic synthesis. The compound's structural diversity and reactivity profile make it a crucial building block in pharmaceutical, agrochemical, and fine chemical industries.
2H-1,3-Oxazine-2,6(3H)-dione,dihydro- structure
5638-70-0 structure
Product name:2H-1,3-Oxazine-2,6(3H)-dione,dihydro-
CAS No:5638-70-0
MF:C4H5NO3
MW:115.087401151657
CID:375992
PubChem ID:134593

2H-1,3-Oxazine-2,6(3H)-dione,dihydro- Chemical and Physical Properties

Names and Identifiers

    • 2H-1,3-Oxazine-2,6(3H)-dione,dihydro-
    • [1,3]OXAZINANE-2,6-DIONE
    • 1,3-oxazinane-2,6-dione
    • 3-Aminopropionsaeure-N-carbonsaeure-anhydrid
    • Dihydro-[1,3]oxazin-2,6-dion
    • dihydro-[1,3]oxazine-2,6-dione
    • Oxauracil
    • A831028
    • AKOS006280472
    • 2H-1,3-Oxazine-2,6(3H)-dione, dihydro-
    • 2H-1,3-Oxazine-2,6(2H)-dione, dihydro-
    • SCHEMBL6064289
    • AB27597
    • FT-0690880
    • Dihydro-2H-1,3-oxazine-2,6(2H)-dione
    • BB 0260566
    • DTXSID90204934
    • 5638-70-0
    • DB-225311
    • G87056
    • MDL: MFCD06738666
    • Inchi: InChI=1S/C4H5NO3/c6-3-1-2-5-4(7)8-3/h1-2H2,(H,5,7)
    • InChI Key: SRGYIOWEOTVTRE-UHFFFAOYSA-N
    • SMILES: O=C(NCC1)OC1=O

Computed Properties

  • Exact Mass: 115.02700
  • Monoisotopic Mass: 115.026943
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4
  • XLogP3: -0.6

Experimental Properties

  • Density: 1.33
  • Refractive Index: 1.459
  • PSA: 55.40000
  • LogP: -0.02830

2H-1,3-Oxazine-2,6(3H)-dione,dihydro- Security Information

  • Storage Condition:(BD29067)

2H-1,3-Oxazine-2,6(3H)-dione,dihydro- Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2H-1,3-Oxazine-2,6(3H)-dione,dihydro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM194007-1g
[1,3]Oxazinane-2,6-dione
5638-70-0 95%
1g
$472 2022-06-11
Alichem
A449038919-10g
1,3-Oxazinane-2,6-dione
5638-70-0 95%
10g
$850.00 2023-09-01
Ambeed
A450755-1g
1,3-Oxazinane-2,6-dione
5638-70-0 95%
1g
$445.0 2025-03-03
Crysdot LLC
CD11103683-1g
1,3-Oxazinane-2,6-dione
5638-70-0 95+%
1g
$540 2024-07-18
Chemenu
CM194007-1g
[1,3]Oxazinane-2,6-dione
5638-70-0 95%
1g
$505 2021-06-10
Alichem
A449038919-1g
1,3-Oxazinane-2,6-dione
5638-70-0 95%
1g
440.36 USD 2021-05-31
Ambeed
A450755-100mg
1,3-Oxazinane-2,6-dione
5638-70-0 95%
100mg
$98.0 2025-03-03
Ambeed
A450755-250mg
1,3-Oxazinane-2,6-dione
5638-70-0 95%
250mg
$165.0 2025-03-03

Additional information on 2H-1,3-Oxazine-2,6(3H)-dione,dihydro-

Professional Introduction to Compound with CAS No. 5638-70-0 and Product Name: 2H-1,3-Oxazine-2,6(3H)-dione, dihydro-

The compound with the CAS number 5638-70-0 and the product name 2H-1,3-Oxazine-2,6(3H)-dione, dihydro represents a fascinating molecule of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a unique oxazine core with dihydro functionality, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The oxazine ring, characterized by its oxygen and nitrogen atoms embedded within a six-membered aromatic-like structure, serves as a pivotal scaffold for various biochemical interactions. This introduction delves into the structural attributes, synthetic pathways, and emerging applications of this compound, emphasizing its relevance in contemporary research.

Structurally, 2H-1,3-Oxazine-2,6(3H)-dione, dihydro exhibits a remarkable blend of electronic and steric properties that make it an attractive candidate for drug design. The presence of two ketone groups at the 2 and 6 positions of the oxazine ring introduces polarizability and reactivity, enabling diverse functionalization strategies. Additionally, the dihydro modification suggests the presence of hydroxyl or analogous groups that can participate in hydrogen bonding interactions. These features collectively contribute to the compound's potential as a building block for small-molecule drugs targeting various biological pathways.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. Among these, oxazines have emerged as particularly promising scaffolds due to their ability to mimic the binding pockets of enzymes and receptors. The 2H-1,3-Oxazine-2,6(3H)-dione, dihydro derivative is no exception and has been explored in several innovative studies. For instance, researchers have leveraged its structural motif to develop inhibitors of kinases and other enzymes implicated in cancer progression. The oxazine core's rigidity provides a stable platform for precise tuning of pharmacophoric elements, enhancing binding affinity and selectivity.

The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, dihydro involves multi-step organic transformations that highlight the compound's synthetic accessibility. Common synthetic routes include cyclization reactions between hydroxymethylamine derivatives and α-haloketones or aldehydes under controlled conditions. The introduction of the dihydro functionality typically follows through reduction or rearrangement processes that preserve the integrity of the oxazine ring. These synthetic strategies underscore the compound's feasibility for large-scale production, which is crucial for both preclinical studies and potential industrial applications.

One of the most compelling aspects of this compound is its potential in modulating biological processes through enzyme inhibition. Studies have demonstrated that derivatives of 2H-1,3-Oxazine-2,6(3H)-dione, dihydro can interact with proteins such as cytochrome P450 enzymes and ATP-dependent kinases. These interactions are often mediated by hydrogen bonding networks formed between the compound's polar functional groups and specific residues within the enzyme active site. Such findings have paved the way for developing novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments.

The pharmacokinetic profile of 2H-1,3-Oxazine-2,6(3H)-dione, dihydro is another critical area of investigation. Researchers have employed computational modeling techniques to predict how variations in its structure can influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) properties. These studies have revealed that subtle modifications at the 2 and 6 positions can significantly alter pharmacokinetic parameters without compromising biological activity. This knowledge is invaluable for optimizing drug candidates during early-stage development.

Recent advances in biocatalysis have also opened new avenues for exploring 2H-1,3-Oxazine-2,6(3H)-dione, dihydro derivatives as intermediates in drug synthesis. Enzymes such as cytochrome P450 monooxygenases can be engineered to introduce specific functional groups into the oxazine core under mild conditions. This approach not only enhances synthetic efficiency but also minimizes environmental impact by reducing reliance on harsh chemical reagents. Such innovations align with global efforts toward sustainable pharmaceutical manufacturing.

The role of 2H-1,3-Oxazine-2,6(3H)-dione, dihydro in addressing unmet medical needs remains an active area of research. Ongoing clinical trials are evaluating its efficacy in treating inflammatory diseases by targeting specific signaling pathways disrupted in these conditions. Preliminary results suggest promising activity without significant off-target effects when used at optimized doses. These findings underscore the compound's therapeutic potential and highlight its importance as a lead molecule for further development.

In conclusion, 2H-1,3-Oxazine,, 2,6(3H)"-dione," dihydro represents a structurally intriguing molecule with significant applications in chemical biology and pharmaceutical science. Its unique combination of electronic properties makes it an excellent scaffold for drug design,while its synthetic accessibility allows for rapid exploration of derivatives with tailored biological activities。As research continues,this compound is poised to play an increasingly important role in developing novel therapeutics that address complex diseases。The integration of cutting-edge synthetic methodologies、computational modeling、and biocatalytic techniques further enhances its versatility,making it a cornerstone in modern medicinal chemistry。

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Amadis Chemical Company Limited
(CAS:5638-70-0)2H-1,3-Oxazine-2,6(3H)-dione,dihydro-
A831028
Purity:99%
Quantity:1g
Price ($):400.0